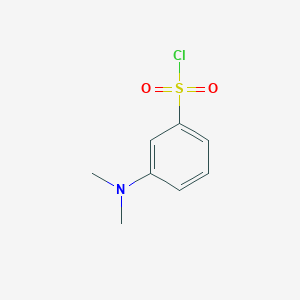

3-(Dimethylamino)benzene-1-sulfonyl chloride

Übersicht

Beschreibung

“3-(Dimethylamino)benzene-1-sulfonyl chloride” is a chemical compound used as a pharmaceutical intermediate . It is an organic analog of chlorosulfonic acid .

Synthesis Analysis

The synthesis of benzenesulfonyl chloride, a similar compound, involves the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid . Another method involves the reaction of sulfonic acids or its sodium salts under microwave irradiation .Molecular Structure Analysis

The molecular formula of “this compound” is C8H10ClNO2S . The InChI code is 1S/C8H10ClNO2S/c1-10(2)7-4-3-5-8(6-7)13(9,11)12/h3-6H,1-2H3 .Chemical Reactions Analysis

Benzenesulfonyl chloride, a similar compound, reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles . It also reacts with water in the eye to produce hydrochloric acid (HCl), another corrosive and irritant substance .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 219.69 . It has a melting point of 38-39 degrees Celsius . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Reaction Pathways and Kinetics

- Sulfonylation Reactions : 3-(Dimethylamino)benzene-1-sulfonyl chloride is involved in sulfonylation reactions, showing a reaction pathway indicative of an SN2 mechanism. A study on a similar compound, 5-dimethylamino-naphthalene-1-sulfonyl chloride, showed solvolysis reactions well correlated with the extended Grunwald-Winstein equation, supporting an SN2 reaction pathway and a transition state structure similar to that of benzenesulfonyl chloride reactions (Koh & Kang, 2014).

Chemical Structure and Properties

- Molecular Structure Analysis : Research on a related compound, 3-(Dimethylamino)-5,6,7,8,9,10-hexahydro-12,13-dimethoxy-4H-spiro[benzo-1-thia-2,5-diazacyclododecene-4,1'-cyclobutan]-6-one 1,1-Dioxide Dichloromethane Solvate, highlights the complex molecular structures that can be derived from compounds like this compound. The study details the conformational disorder and the unique bonding characteristics in such compounds (Linden, Mihova & Heimgartner, 1998).

Application in Synthesis

- Synthesis of Novel Compounds : It's used in synthesizing diverse novel compounds, such as sulfene derivatives. One study demonstrated its role in generating sulfene (thioformaldehyde dioxide) for further cycloaddition reactions, leading to the synthesis of various sulfur-containing heterocycles (Prajapati, Singh, Mahajan & Sandhu, 1993).

Chromatography Applications

- Chromatographic Analysis : The compound has been used for the chromatographic separation and identification of primary and secondary aliphatic amines as p-(N,N-dimethylamino)-benzene-p′-azobenzamides. This method offers good sensitivity and does not require additional detection methods due to the visually distinct coloration of the amides (Churáček, Pechová, Tocksteinová & žíková, 1972).

Involvement in Asymmetric Reactions

- Asymmetric Sulfonylation : Studies on asymmetric reactions involving sulfonylation with related compounds, such as camphor-10-sulfonyl chloride, reveal insights into the preferential conservation of absolute configuration in asymmetric sulfonylation. This research could inform the understanding of reactions involving this compound (Okamoto, Minami & Shingu, 1968).

Environmental and Health Applications

- Detection of Metal Ions : It has been used in the synthesis of a colorimetric and fluorogenic sensor for Hg2+/Cr3+ in water. The synthesized reagent, involving a dimethylaminophenyldiazenyl fragment from this compound, demonstrates the potential for real-world environmental applications in detecting hazardous ions (Das, Ghosh, Bhatt & Das, 2012).

Wirkmechanismus

The mechanism of action for benzenesulfonyl chloride involves electrophilic aromatic substitution . The key step is the attack of an electrophile at carbon to form a cationic intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(dimethylamino)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-10(2)7-4-3-5-8(6-7)13(9,11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNBMKMFIGSQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696870 | |

| Record name | 3-(Dimethylamino)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876482-47-2 | |

| Record name | 3-(Dimethylamino)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

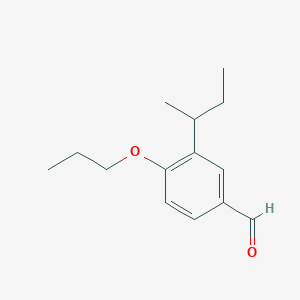

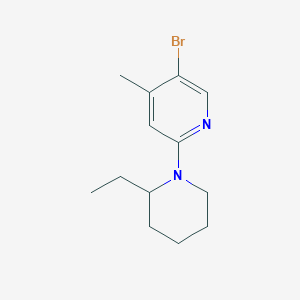

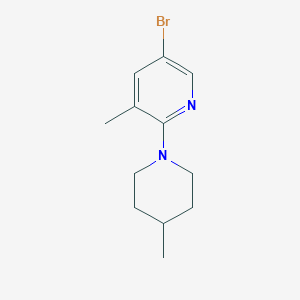

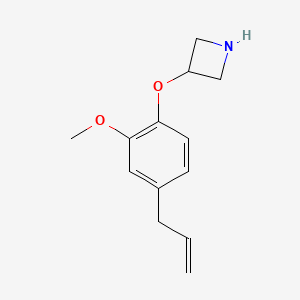

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

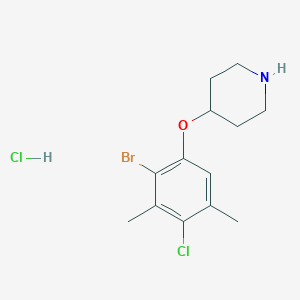

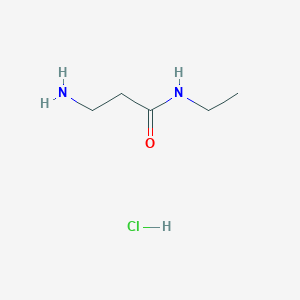

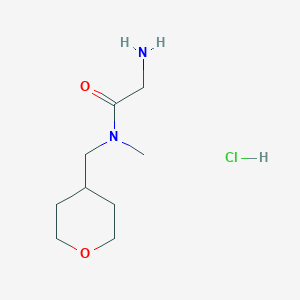

![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525257.png)

![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)

![3-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525269.png)

![3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525270.png)

![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525272.png)

![3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525273.png)